molecular formula C12H11ClN2O B8163549 2-Chloro-5-(3-ethoxyphenyl)pyrimidine

2-Chloro-5-(3-ethoxyphenyl)pyrimidine

Cat. No.: B8163549
M. Wt: 234.68 g/mol
InChI Key: KSGJOAQNMXZXMO-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-ethoxyphenyl)pyrimidine is a halogenated pyrimidine derivative featuring a 3-ethoxyphenyl substituent at the C5 position and a chlorine atom at C2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π stacking interactions . The ethoxy group (–OCH₂CH₃) in this compound enhances lipophilicity and may influence electronic properties, while the chlorine atom can modulate reactivity for further functionalization (e.g., nucleophilic substitution).

Properties

IUPAC Name

2-chloro-5-(3-ethoxyphenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-2-16-11-5-3-4-9(6-11)10-7-14-12(13)15-8-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGJOAQNMXZXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-ethoxyphenyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-ethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent, such as toluene or dimethylformamide, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(3-ethoxyphenyl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-ethoxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms of the compound with fewer oxygen-containing functional groups.

    Coupling Products: Biaryl compounds formed through the coupling of the pyrimidine ring with other aromatic rings.

Scientific Research Applications

2-Chloro-5-(3-ethoxyphenyl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: It serves as a tool for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules and as a precursor for other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-ethoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways and processes. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease-related pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Chlorinated Pyrimidines with Aryl/Alkyl Substituents
  • 2-Chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine (C₉H₉ClN₂O)

    • Structural Feature : A propargyl alcohol substituent at C3.
    • Key Properties : Exhibits O–H⋯N hydrogen bonding and C–H⋯O contacts, forming a supramolecular architecture. The hydroxyl group enhances solubility in polar solvents .
    • Crystallography : Solved via SHELX programs (SHELXL for refinement), with a CCDC reference code 1560599 .
  • 2-Chloro-5-(difluoromethoxy)pyrimidine (C₅H₃ClF₂N₂O) Structural Feature: Difluoromethoxy (–OCF₂H) group at C4. Molecular weight: 178.54 g/mol .
  • 2-Chloro-5-(2-methoxyethyl)pyrimidine (C₇H₉ClN₂O)

    • Structural Feature : Methoxyethyl (–CH₂CH₂OCH₃) chain at C5.
    • Key Properties : The flexible alkyl-ether chain may improve bioavailability compared to rigid aryl substituents. LogP: 1.32 (predicted), indicating moderate lipophilicity .
Chlorinated Pyrimidines with Aromatic Substituents
  • 2-Chloro-5-(m-chlorophenyl)pyrimidine (C₁₀H₆Cl₂N₂)
    • Structural Feature : m-Chlorophenyl group at C5.
    • Key Properties : Melting point: 118–120°C (acetone/hexane recrystallization). The meta-chloro group introduces steric hindrance and electronic effects, altering reactivity compared to para-substituted analogs .
  • 2-Chloro-5-(p-trifluoromethylphenyl)pyrimidine (C₁₁H₆ClF₃N₂)
    • Structural Feature : p-Trifluoromethylphenyl group at C5.
    • Key Properties : Melting point: 181–183°C (benzene/petroleum ether). The –CF₃ group is strongly electron-withdrawing, enhancing resistance to oxidative degradation .

Electronic and Physicochemical Properties

A DFT study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine (C₈H₁₁ClN₂O₂) revealed:

  • NMR Shifts : Calculated ¹H and ¹³C shifts showed <5% deviation from experimental data, validating computational models for predicting properties of similar compounds .

In contrast, 2-chloro-5-(3-ethoxyphenyl)pyrimidine is expected to have:

  • Higher LogP than methoxyethyl analogs due to the aromatic ethoxyphenyl group.
  • Reduced Solubility in water compared to hydroxylated derivatives (e.g., 3-hydroxybutynyl substituent) .

Pharmacological Potential

Pyrimidine derivatives with aryl substituents often exhibit bioactivity:

  • 2-{2-[4-({5-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol (C₂₂H₁₉ClF₃N₅O₃) is a kinase inhibitor lead compound with molecular weight 493.87 g/mol .
  • 2-Chloro-5-(m-chlorophenyl)pyrimidine and analogs have been explored as intermediates in sedative agents .

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-5-(3-ethoxyphenyl)pyrimidine, and how are reaction conditions optimized?

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyrimidine precursors and 3-ethoxyphenyl boronic acids. Nucleophilic aromatic substitution (NAS) is also employed for introducing the chloro group at the 2-position. Key parameters include solvent choice (e.g., THF or DMF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) . Optimization often uses Design of Experiments (DoE) to balance yield and purity, with purification via column chromatography or recrystallization .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and purity. Mass spectrometry (MS) verifies molecular weight. Single-crystal X-ray diffraction resolves the 3D structure, with data refinement using software like SHELX or OLEX2. For example, C–Cl bond lengths (~1.73 Å) and dihedral angles between the pyrimidine and phenyl rings are critical metrics .

Q. How are preliminary biological activities assessed for this compound?

Initial screening involves enzyme inhibition assays (e.g., kinase or protease targets) at varying concentrations (1–100 µM) to determine IC₅₀ values. Cellular assays (e.g., cytotoxicity in cancer cell lines) use MTT or ATP-based luminescence. Positive controls (e.g., staurosporine for kinases) and dose-response curves validate results .

Advanced Research Questions

Q. How can contradictory bioactivity data between enzyme assays and cellular models be resolved?

Discrepancies may arise from off-target effects or poor cellular permeability. Orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) clarify target engagement. Structural analogs with modified lipophilicity (e.g., replacing ethoxy with methoxy groups) can improve membrane penetration. Computational modeling (e.g., molecular dynamics simulations) identifies steric or electronic barriers .

Q. What computational strategies predict the compound’s role in medicinal chemistry or materials science?

Docking studies (e.g., AutoDock Vina) model interactions with biological targets like kinases or GPCRs. Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) for materials applications like OLEDs. For coordination polymers, Hirshfeld surface analysis evaluates non-covalent interactions .

Q. How does the compound’s stability vary under different environmental conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation via HPLC. Thermal gravimetric analysis (TGA) determines decomposition temperatures (>200°C typical for pyrimidines). Surface adsorption on silica or polymers is studied using quartz crystal microbalance (QCM) to model real-world storage .

Q. What advanced techniques elucidate its role in multi-step organic syntheses?

As a building block, it participates in Buchwald-Hartwig aminations or Ullmann couplings. Mechanistic studies use isotopic labeling (e.g., ¹⁸O in ethoxy groups) with LC-MS tracking. Flow chemistry setups improve scalability for heterocyclic functionalization .

Methodological Notes

  • Synthetic Optimization : Include control experiments to rule out side reactions (e.g., ethoxy group cleavage under acidic conditions) .
  • Data Interpretation : Use Rietveld refinement for powder XRD data to resolve polymorphic impurities .
  • Biological Assays : Employ counter-screens against related enzyme families to confirm selectivity .

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